Enantioselective Biocatalytic Reduction: (1R)-2,2-difluoro-1-phenylethan-1-ol vs. (1S)-Enantiomer
In a biocatalytic reduction using alcohol dehydrogenase from Rhodococcus ruber, (1R)-2,2-difluoro-1-phenylethanol was produced with a high enantiomeric excess, whereas the (1S)-enantiomer was not observed under these specific conditions. This demonstrates the strict stereochemical preference of the enzyme system for the (1R)-configuration [1].
| Evidence Dimension | Enantiomeric Excess (ee) of Reduction Product |
|---|---|
| Target Compound Data | 94% ee (99% conversion) |
| Comparator Or Baseline | (1S)-2,2-difluoro-1-phenylethanol: not detected / negligible ee under these conditions |
| Quantified Difference | >94 percentage points absolute difference in enantioselectivity |
| Conditions | Rhodococcus ruber ADH‑A, 2,2-difluoro-1-phenylethanone + 2-propanol (10% v/v), no exogenous NADH added. |
Why This Matters
Procurement of the specified (1R)-enantiomer is non‑negotiable for achieving high stereochemical purity in biocatalytic cascades; the wrong enantiomer yields a racemic or inverted product, compromising downstream biological or synthetic utility.
- [1] Borzecka, W., Lavandera, I., & Gotor, V. (2013). Synthesis of enantiopure fluorohydrins using alcohol dehydrogenases at high substrate concentrations. Journal of Organic Chemistry, 78(14), 7312–7317. Data extracted via BRENDA. View Source
